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Core Science & Biosynthesis

Foundational

Section 1: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

An In-Depth Technical Guide to the Mechanistic Landscape of Azetidine Carboxamides Introduction This guide provides a comprehensive overview of the known mechanisms of action for structurally related azetidine carboxamid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanistic Landscape of Azetidine Carboxamides

Introduction

This guide provides a comprehensive overview of the known mechanisms of action for structurally related azetidine carboxamide derivatives. By examining these well-characterized analogues, we can infer the potential biological activities and molecular targets of compounds like 3-(aminomethyl)azetidine-1-carboxamide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the pharmacology, underlying molecular pathways, and experimental methodologies associated with this versatile chemical class.

A prominent and therapeutically significant role for azetidine carboxamides is the potent and selective inhibition of STAT3, a transcription factor that is a critical node in cellular signaling.

Expertise & Experience: The Rationale for Targeting STAT3

Persistent activation of STAT3 is a hallmark of numerous human cancers, including triple-negative breast cancer (TNBC).[1] It drives the transcription of genes involved in cell proliferation, survival, angiogenesis, and immune evasion. Therefore, direct inhibition of STAT3 presents a compelling therapeutic strategy. The development of small-molecule inhibitors has been challenging, but the azetidine scaffold has proven to be a breakthrough. Specifically, (R)-azetidine-2-carboxamide analogues have emerged as a highly potent class of STAT3 inhibitors.[2]

Trustworthiness: A Covalent and Irreversible Mechanism

The mechanism of action for these azetidine-based inhibitors is well-elucidated and involves irreversible covalent binding.[1] Mass spectrometry and site-directed mutagenesis studies have confirmed that these compounds form a covalent bond with specific cysteine residues, notably Cys426 and Cys468, within the STAT3 protein.[3] This irreversible binding locks the protein in an inactive state, preventing its downstream functions.

The key steps in the mechanism are:

  • Inhibition of Phosphorylation and Dimerization: The covalent modification prevents the phosphorylation of STAT3, which is a prerequisite for the formation of STAT3:STAT3 dimers.

  • Blockade of Nuclear Translocation: Without dimerization, STAT3 cannot translocate to the nucleus.

  • Cessation of Transcriptional Activity: Consequently, STAT3 is unable to bind to DNA response elements in the promoters of its target genes, thereby shutting down its oncogenic transcriptional program.[1]

These compounds exhibit high selectivity for STAT3 over other STAT family members like STAT1 and STAT5, which is crucial for minimizing off-target effects.[3][4]

Data Presentation: Potency of Azetidine-Based STAT3 Inhibitors
CompoundClass/TypeAssayIC50 (µM)EC50 (µM)Reference(s)
5a (R)-azetidine-2-carboxamideEMSA0.55-[2]
5o (R)-azetidine-2-carboxamideEMSA0.38-[2]
8i (R)-azetidine-2-carboxamideEMSA0.34-[2]
7g (R)-azetidine-2-carboxamideCellular (Viability)-0.9-1.9[2]
9k (R)-azetidine-2-carboxamideCellular (Viability)-0.9-1.9[2]
H172 (9f) Azetidine-basedEMSA0.38 - 0.98-[3][4]
H182 Azetidine-basedEMSA0.38 - 0.98-[3][4]

IC50: Half-maximal inhibitory concentration in a cell-free assay. EC50: Half-maximal effective concentration in a cell-based assay. EMSA: Electrophoretic Mobility Shift Assay.

Mandatory Visualization: STAT3 Signaling Pathway Inhibition

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor 1. Ligand Binding JAK_Src JAK / Src Kinases Receptor->JAK_Src 2. Kinase Activation STAT3_inactive STAT3 (inactive) JAK_Src->STAT3_inactive 3. Phosphorylation pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 Dimer pSTAT3 :: pSTAT3 Dimer pSTAT3->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA DNA Binding & Gene Transcription (Proliferation, Survival) Nucleus->DNA Inhibitor Azetidine Carboxamide Inhibitor Inhibitor->STAT3_inactive Irreversible Covalent Binding (Inhibits Step 3)

Caption: Inhibition of the STAT3 signaling pathway by azetidine carboxamides.

Experimental Protocols: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

Objective: To determine the direct inhibitory effect of an azetidine carboxamide compound on the DNA-binding activity of STAT3.

Methodology:

  • Nuclear Extract Preparation:

    • Culture a cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) to ~80-90% confluency.

    • Harvest cells and prepare nuclear extracts using a commercial nuclear extraction kit or a standard hypotonic lysis protocol.

    • Determine the protein concentration of the nuclear extract using a Bradford or BCA assay.

  • Probe Labeling:

    • Synthesize a double-stranded oligonucleotide probe containing a high-affinity STAT3 binding site (e.g., hSIE probe).

    • Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, fluorophore).

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • In a microcentrifuge tube, pre-incubate varying concentrations of the test azetidine carboxamide compound (or vehicle control) with a fixed amount of nuclear extract (e.g., 5-10 µg) for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3.

    • Add the labeled probe to the reaction mixture along with a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

    • Incubate the binding reaction for a further 20-30 minutes at room temperature.

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of protein-DNA complexes.

  • Detection and Analysis:

    • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or direct fluorescence imaging.

    • Quantify the band intensity corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ).

    • Plot the percentage of STAT3:DNA complex relative to the vehicle control against the inhibitor concentration to determine the IC50 value.[2]

Section 2: Disruption of Mycobacterial Cell Wall Synthesis

Another critical mechanism of action for azetidine derivatives is the inhibition of mycolic acid biosynthesis, presenting a novel strategy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Expertise & Experience: A New Front in the Fight Against Tuberculosis

The cell wall of Mtb is a unique and complex structure, rich in mycolic acids, which are very long-chain fatty acids. This mycolic acid layer is essential for the bacterium's survival, protecting it from antibiotics and the host immune system.[5][6] Therefore, the enzymes involved in mycolic acid synthesis are prime targets for new anti-tubercular drugs. A series of azetidine derivatives, termed BGAz, have been identified through whole-cell phenotypic screening and exhibit potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) Mtb strains.[7][8]

Trustworthiness: A Novel Mode of Action

Mode of action studies, including transcriptomic analysis, indicate that these azetidine compounds inhibit mycobacterial growth by interfering with the biogenesis of the cell envelope.[7][9] Specifically, they arrest the late stages of mycolic acid biosynthesis.[8] This mechanism is distinct from that of existing mycobacterial cell wall inhibitors, suggesting that these compounds could be effective against resistant strains and may have a low propensity for developing new resistance.[7][9]

Data Presentation: Anti-mycobacterial Activity of Azetidine (BGAz) Derivatives
CompoundM. tuberculosis StrainMIC99 (µM)Reference
BGAz-001 M. smegmatis30.5[8]
BGAz-001 M. bovis BCG64.5[8]
BGAz series Drug-sensitive Mtb & MDR-TB<10[7][8][9]

MIC99: Minimum inhibitory concentration required to inhibit the growth of 99% of organisms.

Mandatory Visualization: Mycolic Acid Biosynthesis Inhibition

Mycolic_Acid_Pathway FAS_I Fatty Acid Synthase I (FAS-I) (Short-chain fatty acids) Acyl_CoA Acyl-CoA precursors FAS_I->Acyl_CoA FAS_II_init FAS-II Initiation (e.g., mtFabH) Acyl_CoA->FAS_II_init FAS_II_elong FAS-II Elongation Cycles FAS_II_init->FAS_II_elong Meromycolate Meromycolate Chain (C50-C60) FAS_II_elong->Meromycolate Pks13 Pks13 Condensation Meromycolate->Pks13 Mycolic_Acid Mature Mycolic Acid Pks13->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Inhibitor Azetidine (BGAz) Inhibitor Inhibitor->FAS_II_elong Arrests Late-Stage Elongation

Caption: Proposed inhibition of late-stage mycolic acid biosynthesis by BGAz azetidines.

Experimental Protocols: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of an azetidine compound against Mycobacterium tuberculosis.

Methodology:

  • Preparation of Inoculum:

    • Grow Mtb (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to the final required inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of the test azetidine compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using 7H9 broth to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared Mtb inoculum to each well containing the diluted compound.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Resazurin:

    • After the initial incubation period, add a sterile solution of resazurin (a cell viability indicator) to each well.

    • Resazurin is blue and is reduced by metabolically active cells to the pink, fluorescent resorufin.

    • Re-incubate the plate for 24-48 hours.

  • Data Analysis:

    • Visually inspect the plate for a color change. Wells that remain blue contain inhibited or dead bacteria, while wells that turn pink contain viable bacteria.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Section 3: Inhibition of Acyl-ACP Thioesterase in Plants

The azetidine carboxamide scaffold has also been successfully exploited in agrochemistry, leading to a new class of herbicides that target a plant-specific enzyme.

Expertise & Experience: A Scaffold-Hopping Approach to Herbicides

Utilizing scaffold-hopping and bioisosteric replacement strategies, researchers have adapted fungicidal lead structures into novel azetidinyl carboxamide inhibitors of the plant enzyme acyl-ACP thioesterase (FAT).[10][11] This enzyme is crucial for terminating fatty acid synthesis within the plastid by hydrolyzing the acyl-ACP (acyl carrier protein) thioester bond, releasing free fatty acids for lipid assembly. Inhibiting FAT disrupts lipid metabolism, which is lethal to the plant.

Data Presentation: In Vitro Affinity of Azetidinyl Carboxamides for FAT

Quantitative data for specific azetidinyl carboxamide inhibitors of FAT is often presented in comparative terms within the primary literature, focusing on structure-activity relationships (SAR). The studies confirm that these compounds show promising target affinity coupled with good in vivo herbicidal efficacy.[10][12]

Mandatory Visualization: Plant Fatty Acid Synthesis Inhibition

Plant_FAS_Pathway Plastid Plastid Acetyl_CoA Acetyl-CoA FAS_complex Fatty Acid Synthase (FAS) Complex Acetyl_CoA->FAS_complex Acyl_ACP Acyl-ACP (C16, C18) FAS_complex->Acyl_ACP Elongation FAT Acyl-ACP Thioesterase (FAT) Acyl_ACP->FAT Termination FFA Free Fatty Acids FAT->FFA Hydrolysis Lipid_Synthesis Lipid & Membrane Synthesis FFA->Lipid_Synthesis Inhibitor Azetidinyl Carboxamide Inhibitor Inhibitor->FAT

Caption: Inhibition of Acyl-ACP Thioesterase (FAT) in plant fatty acid synthesis.

Experimental Protocols: Conceptual In Vitro FAT Inhibition Assay

Objective: To measure the inhibitory activity of an azetidinyl carboxamide on a purified plant Acyl-ACP Thioesterase.

Methodology:

  • Enzyme and Substrate Preparation:

    • Express and purify a recombinant plant FAT enzyme (e.g., from Lemna paucicostata, LEMPA).

    • Synthesize a labeled acyl-ACP substrate (e.g., [¹⁴C]oleoyl-ACP).

  • Inhibition Assay:

    • Incubate the purified FAT enzyme with various concentrations of the test compound in a suitable buffer.

    • Initiate the reaction by adding the labeled acyl-ACP substrate.

    • Allow the reaction to proceed for a defined period at an optimal temperature.

  • Quantification of Product:

    • Stop the reaction (e.g., by adding acid).

    • Separate the product (radiolabeled free fatty acid) from the unreacted substrate (radiolabeled acyl-ACP). This can be achieved by methods such as liquid-liquid extraction followed by scintillation counting, or by thin-layer chromatography (TLC).

  • Data Analysis:

    • Calculate the rate of reaction at each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Section 4: Other Potential Biological Roles

The versatility of the azetidine carboxamide scaffold extends to other therapeutic areas and applications.

  • Aryl Hydrocarbon Receptor (AHR) Agonism: Certain carboxamide derivatives have been identified as potent agonists of the Aryl Hydrocarbon Receptor (AHR). Activation of AHR can restore the expression of key epidermal proteins like filaggrin, suggesting a therapeutic potential for inflammatory skin conditions such as atopic dermatitis.[13]

  • PROTAC Linkers: The protected precursor, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, is commercially available and used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[14] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. In this context, the azetidine moiety serves as a rigid and synthetically tractable component of the linker connecting the target-binding and ligase-binding moieties.

Conclusion

While the precise mechanism of action for 3-(aminomethyl)azetidine-1-carboxamide remains to be specifically elucidated, the broader family of azetidine carboxamides demonstrates remarkable functional diversity. This scaffold is a key component in molecules designed to act as:

  • Irreversible covalent inhibitors of the STAT3 transcription factor for oncology applications.

  • Novel inhibitors of mycolic acid biosynthesis in the fight against tuberculosis.

  • Herbicidal agents targeting plant-specific fatty acid synthesis .

The specific biological activity is exquisitely dependent on the substitution patterns and stereochemistry of the azetidine ring and its appended groups. This technical guide illustrates that the azetidine carboxamide core is a powerful and versatile platform for the development of targeted therapeutics and advanced chemical tools. Further investigation into the structure-activity relationships of 3-(aminomethyl)azetidine-1-carboxamide and its derivatives will undoubtedly uncover new and valuable biological functions.

References

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. Thieme E-Books & E-Journals. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed. [Link]

  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Wiley Online Library. [Link]

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC. [Link]

  • Pre-emergence In Vivo Efficacy Screening of Azetidinyl Carboxamides... ResearchGate. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Azetidinones (~-Lactams). Shodhganga. [Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. [Link]

  • Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis. Frontiers in Molecular Biosciences. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. [Link]

  • Research Progress in the Role of Mycolic Acid in the Course of Mycobacterium Infection and the Corresponding Targets of Anti-tuberculotic Drugs. Chinese Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Profile of Substituted Pyrrolidinyl Carboxamides for Acyl-ACP Thioesterase Inhibition. ResearchGate. [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI. [Link]

  • 3-(aminomethyl)azetidine-1-carboxamide hydrochloride — Chemical Substance Information. Chemwatch. [Link]

Sources

Exploratory

physicochemical properties of 3-(aminomethyl)azetidine-1-carboxamide

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)azetidine-1-carboxamide Abstract: The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart fa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)azetidine-1-carboxamide

Abstract: The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable three-dimensional character and improved physicochemical properties to drug candidates. This guide provides an in-depth analysis of 3-(aminomethyl)azetidine-1-carboxamide, a key building block, focusing on the core physicochemical properties that govern its behavior in biological systems. We will explore its molecular attributes, ionization (pKa), lipophilicity (logP/logD), and solubility, presenting both theoretical values and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique characteristics in their discovery programs.

The journey of a drug candidate from initial hit to a marketed therapeutic is fundamentally governed by its physicochemical properties.[1][2] These characteristics, including ionization state, solubility, and lipophilicity, dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy and safety.[3] For scaffolds like 3-(aminomethyl)azetidine-1-carboxamide, a thorough understanding of these parameters is not merely academic; it is a prerequisite for rational drug design and minimizing late-stage attrition.[4] The interplay between these core properties and the stages of drug development is a critical consideration for any research program.

Drug_Discovery_Funnel cluster_0 Physicochemical Property Assessment cluster_1 Drug Discovery & Development Pipeline pKa pKa (Ionization) Hit_ID Hit Identification pKa->Hit_ID Target Binding, Assay pH LogD LogD (Lipophilicity) Lead_Opt Lead Optimization LogD->Lead_Opt Permeability, Metabolism Solubility Solubility Preclinical Preclinical Development Solubility->Preclinical Formulation, Bioavailability PSA PSA / H-Bonding PSA->Lead_Opt Membrane Passage Hit_ID->Lead_Opt Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical pKa_Workflow cluster_workflow Potentiometric Titration Workflow Prep Sample Preparation (Dissolve in H₂O) Cal Calibrate pH Meter Titrate Titrate with NaOH Cal->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Determine pKa at Half-Equivalence Points Plot->Analyze

Caption: Workflow for experimental pKa determination via potentiometric titration.

Lipophilicity: logP and logD

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a key determinant of a drug's ADME properties. [5]It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. [6]A negative logP value indicates hydrophilicity, while a positive value indicates lipophilicity. [6]For ionizable molecules like 3-(aminomethyl)azetidine-1-carboxamide, the distribution coefficient (logD) is more biologically relevant, as it accounts for the partition of all species (ionized and neutral) at a specific pH.

ParameterPredicted ValueSignificance
logP (for neutral form) -1.5 to -2.5The neutral form is highly hydrophilic, as expected from the multiple polar functional groups.
logD at pH 7.4 -3.0 to -4.0At physiological pH, the molecule is predominantly ionized and thus exhibits extremely low lipophilicity, suggesting it may have difficulty passively crossing lipid membranes.
Experimental Protocol: logP/logD Determination by Shake-Flask Method

The shake-flask method is the traditional and most accurate "gold standard" technique for determining logP. [7]It directly measures the concentration of the analyte in both the aqueous and organic phases after they have reached equilibrium. [8] Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD determination).

  • Sample Addition: Add a known amount of the compound to a mixture of the two prepared phases in a separation funnel. The initial concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Vigorously shake the funnel for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely, often by letting it stand or by gentle centrifugation. [8]4. Phase Separation & Quantification: Carefully separate the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the logP or logD using the formula: LogP (or LogD) = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Aqueous Solubility

Aqueous solubility is a critical property that affects everything from the reliability of in vitro assays to in vivo bioavailability after oral administration. [9][10]Poor solubility is a major reason for the failure of drug candidates. [11]For drug discovery purposes, solubility is often assessed in two ways: kinetic and thermodynamic (or equilibrium) solubility. [12]

  • Kinetic Solubility: Measures the concentration at which a compound, added from a concentrated DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput measurement useful for screening large numbers of compounds in early discovery. [13]* Thermodynamic Solubility: Represents the true equilibrium saturation concentration of the most stable crystalline form of a compound in a buffer. It is a more time-consuming but more accurate measure, typically performed during lead optimization and pre-formulation. [12] Given its polar and ionizable nature, 3-(aminomethyl)azetidine-1-carboxamide is expected to have high aqueous solubility, particularly at acidic to neutral pH where its amine groups are protonated.

Experimental Protocol: High-Throughput Kinetic Solubility by Nephelometry

Nephelometry measures the amount of light scattered by undissolved particles (precipitate) in a solution, providing a rapid assessment of kinetic solubility. [11] Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO in a 96- or 384-well microplate.

  • Buffer Addition: Using a liquid handler, rapidly add aqueous buffer (e.g., PBS, pH 7.4) to the DMSO solutions, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Measurement: Place the microplate in a nephelometer or a plate reader capable of measuring light scattering. The instrument measures the turbidity in each well.

  • Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to controls.

Solubility_Workflow cluster_workflow Kinetic Solubility Assay Workflow (Nephelometry) Prep Prepare Compound Serial Dilution in DMSO Add Add Aqueous Buffer to Microplate Prep->Add Incubate Incubate at Room Temp (1-2 hours) Add->Incubate Read Measure Light Scattering (Nephelometer) Incubate->Read Determine Determine Concentration at Precipitation Onset Read->Determine

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Foundational

Comprehensive Technical Guide on 3-(Aminomethyl)azetidine-1-carboxamide: Physicochemical Properties, Aqueous Solubility, and Experimental Methodologies

Executive Summary In the landscape of modern drug discovery, low-molecular-weight, highly polar building blocks are critical for Fragment-Based Drug Discovery (FBDD) and the optimization of lead compounds. 3-(aminomethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, low-molecular-weight, highly polar building blocks are critical for Fragment-Based Drug Discovery (FBDD) and the optimization of lead compounds. 3-(aminomethyl)azetidine-1-carboxamide represents a highly versatile aliphatic scaffold. Characterized by its strained four-membered azetidine ring, a primary amine, and a carboxamide group, this compound exhibits exceptional physicochemical properties.

This technical guide provides an in-depth analysis of the molecular weight, structural causality behind its aqueous solubility, and the gold-standard experimental methodologies required to accurately quantify its solubility profile in laboratory settings.

Physicochemical Profiling & Structural Analysis

Understanding the macroscopic behavior of 3-(aminomethyl)azetidine-1-carboxamide requires a granular look at its molecular architecture. The compound perfectly aligns with the "Rule of 3" for fragment libraries (Molecular Weight < 300 Da, H-bond donors ≤ 3, H-bond acceptors ≤ 3), making it an ideal candidate for aqueous screening assays.

The exact molecular weight of the free base is 129.16 g/mol 1. Due to the basicity of the primary amine, it is frequently synthesized, stored, and utilized as a hydrochloride salt (CAS 2377031-34-8) to further enhance its stability and dissolution rate 2.

Quantitative Data Summary
PropertyValueSource / Rationale
Compound Name 3-(aminomethyl)azetidine-1-carboxamidePubChem CID 71501193 [[1]]()
Molecular Formula C₅H₁₁N₃OPubChem 1
Molecular Weight 129.16 g/mol PubChem [[1]]()
CAS Registry Number 1479678-34-6 (Free Base)Standard Identifier [[1]]()
H-Bond Donors 2Primary amine (-NH₂), Carboxamide (-NH₂)
H-Bond Acceptors 3Amine (N), Carboxamide (N, O)

Aqueous Solubility: Mechanistic Drivers

The aqueous solubility of 3-(aminomethyl)azetidine-1-carboxamide is exceptionally high, driven by three distinct structural mechanisms:

  • Ionization State (pKa Dynamics): The primary aminomethyl group acts as a strong base. At physiological pH (7.4), the amine is predominantly protonated, forming a cationic species. This charge maximizes ion-dipole interactions with water molecules, drastically lowering the energetic barrier to solvation.

  • Hydrogen Bonding Networks: The carboxamide moiety provides simultaneous hydrogen bond donor and acceptor capabilities. This allows the molecule to integrate seamlessly into the dynamic hydrogen-bonded network of bulk water.

  • Crystal Lattice Disruption: The strained, non-planar geometry of the four-membered azetidine ring prevents the tight, highly stable crystalline packing typically seen in planar aromatic systems. A lower lattice energy directly correlates to a higher thermodynamic solubility.

Predicted Solubility Profile
Media ConditionPredicted BehaviorMechanistic Rationale
Acidic (pH < 7) Highly SolubleAmine is fully protonated; maximum ion-dipole interaction.
Physiological (pH 7.4) Highly SolubleAmine remains largely protonated; strong carboxamide H-bonding.
Basic (pH > 10) Moderately SolubleAmine is deprotonated (free base); solubility relies entirely on neutral H-bond networks.

Experimental Methodologies: Validating Aqueous Solubility

To empirically validate the solubility of this compound, researchers must choose between kinetic and thermodynamic assays based on the stage of development 3. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: High-Throughput Kinetic Solubility (Laser Nephelometry)

Purpose: Used during early-stage discovery where compound supply is limited to the milligram scale. It measures the concentration at which a compound precipitates out of a DMSO stock when introduced to an aqueous buffer 4.

  • Step 1: Stock Preparation. Prepare a 10 mM stock solution of 3-(aminomethyl)azetidine-1-carboxamide in 100% DMSO. Causality: DMSO is a universal solvent that ensures the compound is fully dissolved before the assay begins, establishing a true baseline 4.

  • Step 2: Serial Dilution. Perform a 2-fold serial dilution of the DMSO stock into a 96-well plate containing Phosphate Buffered Saline (PBS, pH 7.4). Keep the final DMSO concentration constant (typically ≤ 2%) across all wells to prevent solvent-induced artifacts.

  • Step 3: Incubation. Incubate the plate at 25°C for 2 hours to allow precipitation to occur.

  • Step 4: Nephelometric Reading. Measure the forward light scattering (turbidity) using a laser nephelometer.

  • Self-Validation Check: Include a well with only DMSO and PBS as a negative control (baseline scattering) and a known insoluble compound (e.g., Amiodarone) as a positive control. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is detected.

Protocol B: Equilibrium Thermodynamic Solubility (Shake-Flask Method)

Purpose: The "gold standard" for late-stage development. It determines the true saturation limit of the most stable crystalline form of the compound under equilibrium conditions 5.

  • Step 1: Solid Addition. Add an excess amount of solid 3-(aminomethyl)azetidine-1-carboxamide (e.g., 50 mg) to a glass vial containing 1 mL of the target aqueous buffer (e.g., PBS) 5.

  • Step 2: Equilibration. Seal the vial and place it in a shaking incubator at 37°C for 48 to 72 hours. Causality: This extended duration is mathematically necessary to ensure the rate of dissolution equals the rate of precipitation, achieving a true thermodynamic equilibrium 3.

  • Step 3: Phase Separation. Centrifuge the vial at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Self-Validation Check (Critical): Visually inspect the pellet. If no solid remains, the solution is not saturated. The calculated solubility will be a false negative. You must add more solid and repeat the 72-hour incubation 5.

  • Step 4: Filtration. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Filtration prevents micro-crystals from being injected into the analytical instrument, which would dissolve in the mobile phase and artificially inflate the concentration reading 6.

  • Step 5: Quantification. Dilute the filtered supernatant and quantify the concentration using HPLC-UV against a pre-validated standard curve.

Solubility Workflow Visualization

The following diagram illustrates the logical divergence between early-stage kinetic testing and late-stage thermodynamic validation.

G Start 3-(aminomethyl)azetidine -1-carboxamide Kinetic Kinetic Solubility (Nephelometry) Start->Kinetic Thermo Thermodynamic Solubility (Shake-Flask) Start->Thermo DMSO Prepare DMSO Stock Kinetic->DMSO Dilute Serial Dilution in Buffer DMSO->Dilute Precip Measure Light Scattering Dilute->Precip KineticResult Early Discovery Data Precip->KineticResult Solid Add Excess Solid Thermo->Solid Equilibrate Agitate 24-72h at 37°C Solid->Equilibrate Filter Centrifuge & Filter Equilibrate->Filter HPLC Quantify via HPLC-UV Filter->HPLC ThermoResult Late-Stage Equilibrium Data HPLC->ThermoResult

Caption: Workflow for Kinetic and Thermodynamic Aqueous Solubility Determination.

Conclusion

3-(aminomethyl)azetidine-1-carboxamide is a highly polar, low-molecular-weight (129.16 g/mol ) building block that exhibits excellent aqueous solubility. This solubility is mechanistically driven by the basicity of its primary amine, the hydrogen-bonding capacity of its carboxamide group, and the lattice-disrupting strain of its azetidine core. By employing rigorous, self-validating protocols like laser nephelometry and the shake-flask method, researchers can accurately profile this compound for downstream pharmaceutical applications.

References

  • NextSDS - 3-(aminomethyl)azetidine-1-carboxamide hydrochloride — Chemical Substance Information. Available at: 2

  • PubChem (NIH) - 3-(Aminomethyl)azetidine-1-carboxamide | C5H11N3O | CID 71501193. Available at: 1

  • BenchChem - In-depth Technical Guide: The Solubility Profile of Phenyl Diethylsulfamate (Shake-Flask Methodology). Available at: 5

  • BenchChem - An In-depth Technical Guide on the Solubility of N,N-dibenzoyl-adenosine in Organic Solvents. Available at: 6

  • YouTube (Educational) - Solubility concept: Kinetic vs Thermodynamic. Available at:3

  • BenchChem - 3-(Dipropylamino)propane-1,2-diol (Laser Nephelometry Protocol). Available at: 4

Sources

Exploratory

Strategic Application of 3-(Aminomethyl)azetidine-1-carboxamide in Modern Drug Discovery: A Technical Whitepaper

Executive Summary & Introduction In contemporary medicinal chemistry, the relentless pursuit of optimal Lipophilic Efficiency (LipE) and the drive to "escape from flatland" (increasing the fraction of sp3-hybridized carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

In contemporary medicinal chemistry, the relentless pursuit of optimal Lipophilic Efficiency (LipE) and the drive to "escape from flatland" (increasing the fraction of sp3-hybridized carbons, Fsp3) have necessitated the adoption of novel, rigid, low-molecular-weight scaffolds. As a Senior Application Scientist, I frequently observe drug discovery programs failing in late-stage development due to poor pharmacokinetic profiles—specifically, high metabolic clearance and hERG channel liabilities driven by excessive lipophilicity and basicity.

To circumvent these attrition risks, 3-(aminomethyl)azetidine-1-carboxamide (CAS: 2377031-34-8) has emerged as a highly versatile, polar bioisostere[1]. By replacing traditional piperidine, pyrrolidine, or piperazine rings with this substituted four-membered heterocycle, medicinal chemists can systematically tune physicochemical properties without sacrificing target binding affinity. This whitepaper provides an in-depth mechanistic analysis of this chemical moiety, detailing its structural rationale, synthetic integration, and proven applications across diverse therapeutic targets.

Physicochemical Profiling & Structural Rationale

The architectural brilliance of 3-(aminomethyl)azetidine-1-carboxamide lies in the synergistic effects of its three core components:

  • The Azetidine Core: The four-membered ring imposes strict conformational rigidity. This pre-organization minimizes the entropic penalty incurred upon binding to a target protein. Furthermore, the ring strain alters the hybridization of the nitrogen atom, subtly lowering its intrinsic basicity compared to unstrained macrocycles.

  • The 1-Carboxamide Group: The attachment of a carboxamide group to the ring nitrogen acts as a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it effectively neutralizes the basicity of the azetidine nitrogen. Causality: Neutralizing this basic center prevents excessive protonation at physiological pH (7.4), which directly mitigates phospholipidosis and prevents the molecule from becoming trapped in the hERG potassium channel pore (a primary cause of cardiotoxicity).

  • The 3-Aminomethyl Group: This primary amine serves as the critical functional handle. It retains sufficient basicity and hydrogen-bond donor capacity to interact with key target residues (e.g., the hinge region in kinases or aspartate anchors in GPCRs) while remaining highly accessible for synthetic derivatization.

Quantitative Data: Comparative Physicochemical Impact

To illustrate the advantage of the azetidine-1-carboxamide scaffold, Table 1 summarizes the typical physicochemical shifts observed when substituting a standard piperazine/piperidine moiety with an azetidine analog in a lead optimization campaign.

Structural FeatureTypical clogP ShiftFsp3 ImpactBasic pKa ShiftTypical hERG IC50 ImpactMetabolic Stability (CL_int)
Piperazine (Reference)BaselineBaseline~8.5 - 9.0Baseline (High Risk)High Clearance
Piperidine +0.5 to +1.0+0.1~9.5 - 10.0Increased RiskHigh Clearance
Pyrrolidine -0.2 to -0.5+0.1~8.0 - 8.5Moderate RiskModerate Clearance
Azetidine-1-carboxamide -1.0 to -1.5 +0.2 < 6.0 (Ring N) Significantly Reduced Low Clearance

Table 1: The azetidine-1-carboxamide scaffold drastically lowers lipophilicity and ring basicity, directly translating to improved safety and exposure profiles.

ADME_Logic Root 3-(Aminomethyl)azetidine-1-carboxamide Integration Node1 Increased Fsp3 & Reduced clogP Root->Node1 Node2 Modulated Basic pKa (Carboxamide EWG) Root->Node2 Node3 Conformational Rigidity Root->Node3 Out1 Improved Aqueous Solubility Node1->Out1 Out4 Higher Metabolic Stability Node1->Out4 Out2 Reduced hERG Liability Node2->Out2 Node2->Out4 Out3 Enhanced Target Selectivity Node3->Out3

Caption: Logical pathways demonstrating how the structural features of the scaffold drive ADME-Tox optimization.

Applications in Target-Specific Drug Discovery

The theoretical advantages of this scaffold have been rigorously validated across multiple therapeutic areas:

  • Kinase Inhibitors (Oncology & Autoimmune): In the development of gut-restricted selective JAK1 inhibitors for Inflammatory Bowel Disease (IBD), the incorporation of azetidine-1-carboxamide derivatives yielded compounds with nanomolar potency and remarkable selectivity over JAK2/JAK3[2]. Similarly, the discovery of the c-Met inhibitor LAH-1 for non-small cell lung cancer utilized an azetidine-1-carboxamide moiety to establish critical hydrogen-bonding networks while maintaining an optimal pharmacokinetic profile[3].

  • Antimalarial Agents: During the optimization of blood-stage antimalarials (e.g., INE963 analogs), researchers utilized 3-aminomethyl-azetidine derivatives to probe the limits of LipE. The goal was to reduce overall lipophilicity to prevent off-target toxicity while maintaining the high potency required for single-dose cures[4].

  • GPCR Modulators (CNS & Immunology): In the optimization of Histamine H4 receptor antagonists, replacing a traditional methylpiperazine side chain with a 3-aminomethyl azetidine significantly altered the ligand's intrinsic activity. This subtle structural change successfully biased the receptor signaling pathway towards beta-arrestin2 recruitment[5].

Experimental Protocols & Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a built-in checkpoint to confirm causality and prevent the propagation of errors.

Protocol 1: Synthetic Integration via Amide Coupling

This protocol describes the attachment of the scaffold to a core carboxylic acid using the commercially available precursor, 1-Boc-3-(aminomethyl)azetidine (CAS: 325775-44-8).

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Causality: HATU rapidly forms an active ester, preventing the epimerization of sensitive stereocenters.

  • Coupling: Add 1-Boc-3-(aminomethyl)azetidine (1.1 eq). Stir at room temperature for 2 hours.

    • Validation Checkpoint: Analyze via LC-MS. The reaction is self-validating if the crude trace shows total consumption of the starting mass and the appearance of the [M+H]+ ion of the Boc-protected intermediate. If unreacted acid remains, the HATU has hydrolyzed, dictating the addition of fresh reagents.

  • Deprotection: Isolate the intermediate and treat with 4N HCl in dioxane for 1 hour at room temperature. Causality: Anhydrous acidic conditions cleanly cleave the Boc group without hydrolyzing the newly formed amide bond.

  • Carbamoylation: Concentrate the mixture in vacuo. Redissolve in DCM with Triethylamine (4.0 eq). Add trimethylsilyl isocyanate (1.5 eq) dropwise to form the 1-carboxamide.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Synthesis_Workflow A Core Scaffold (Carboxylic Acid) B 1-Boc-3-(aminomethyl)azetidine Coupling (HATU/DIPEA) A->B Step 1 C Boc Deprotection (4N HCl/Dioxane) B->C Step 2 D Carbamoylation (Isocyanate/Base) C->D Step 3 E Final Azetidine-1-carboxamide Drug Candidate D->E Purification

Caption: Step-by-step synthetic workflow for integrating the azetidine-1-carboxamide moiety.

Protocol 2: In Vitro Microsomal Stability Assay

To prove the metabolic advantage of the azetidine-1-carboxamide scaffold over its piperazine predecessors, a human liver microsome (HLM) stability assay must be executed.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate cofactor for Cytochrome P450 enzymes; its addition acts as the precise "start switch" for oxidative metabolism.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism and capturing an accurate kinetic snapshot.

  • Analysis & Validation: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

    • Validation Checkpoint: The assay validates itself through the concurrent running of a high-clearance positive control (e.g., Verapamil). If Verapamil does not exhibit >80% depletion within 30 minutes, the microsomal batch is enzymatically inactive, and the data for the test compound must be strictly discarded.

Conclusion

The strategic application of 3-(aminomethyl)azetidine-1-carboxamide represents a masterclass in modern medicinal chemistry. By leveraging the geometric constraints of the azetidine ring and the electronic modulation of the carboxamide group, researchers can systematically engineer out ADME liabilities. As demonstrated across oncology, infectious disease, and immunology, this moiety is not merely a structural novelty, but a highly reliable tool for rescuing flat, lipophilic lead compounds and advancing them toward clinical viability.

References

  • NextSDS. "3-(aminomethyl)azetidine-1-carboxamide hydrochloride — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]

  • Liu, Y., et al. "Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria." Journal of Medicinal Chemistry (PMC). URL:[Link]

  • ACS Publications. "Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry. URL:[Link]

  • Hou, Y., et al. "Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer." National Institutes of Health (NIH). URL:[Link]

  • NIH. "Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues." National Institutes of Health (NIH). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-(Aminomethyl)azetidine-1-carboxamide Hydrochloride

Introduction and Mechanistic Rationale The azetidine ring is a thermodynamically stable, four-membered nitrogen-containing heterocycle that has become a privileged scaffold in modern drug discovery[1]. By increasing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The azetidine ring is a thermodynamically stable, four-membered nitrogen-containing heterocycle that has become a privileged scaffold in modern drug discovery[1]. By increasing the sp3 character of drug candidates, azetidines often improve metabolic stability, solubility, and overall pharmacokinetic profiles compared to traditional planar aromatic rings or larger, more flexible aliphatic macrocycles[2].

The target compound, 3-(aminomethyl)azetidine-1-carboxamide hydrochloride (CAS: 2377031-34-8)[3], is a highly functionalized building block featuring a primary amine for subsequent functionalization (e.g., amide coupling, reductive amination) and a urea moiety (carboxamide) on the azetidine nitrogen, which often serves as a critical hydrogen-bond donor/acceptor in target binding.

Causality in Reaction Design

To synthesize this compound efficiently, a two-step sequence is employed starting from the commercially available tert-butyl ((azetidin-3-yl)methyl)carbamate.

  • Regioselective Carboxamidation: The primary amine must be protected (via a Boc group) to prevent competitive urea formation or polymerization. The free secondary amine of the azetidine ring is reacted with potassium cyanate (KOCN) in mildly acidic aqueous conditions. This generates isocyanic acid ( HNCO ) in situ, which undergoes rapid nucleophilic attack by the azetidine nitrogen. This method is chosen over highly toxic phosgene or triphosgene alternatives to maximize laboratory safety while maintaining high yields.

  • Orthogonal Deprotection and Precipitation: The Boc group is cleaved using anhydrous 4M Hydrogen Chloride (HCl) in 1,4-dioxane. Because the resulting deprotected diamine is highly polar and water-soluble, isolating it as a free base is notoriously difficult. By performing the deprotection in an anhydrous ethereal solvent, the final product precipitates directly out of solution as a highly pure, stable hydrochloride salt, bypassing the need for aqueous workup or reverse-phase chromatography.

Synthetic Workflow

Synthesis SM tert-Butyl ((azetidin-3-yl)methyl)carbamate (Starting Material) Step1 Carboxamidation KOCN, AcOH, H2O 0 °C to RT SM->Step1 Int tert-Butyl ((1-carbamoylazetidin-3-yl)methyl)carbamate (Intermediate) Step1->Int Step2 Boc Deprotection 4M HCl in Dioxane RT Int->Step2 Prod 3-(Aminomethyl)azetidine- 1-carboxamide HCl (Final Product) Step2->Prod

Figure 1: Two-step synthesis workflow of 3-(aminomethyl)azetidine-1-carboxamide hydrochloride.

Materials and Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
tert-Butyl ((azetidin-3-yl)methyl)carbamate186.251.01.86 g (10.0 mmol)Starting Material
Potassium Cyanate (KOCN)81.112.01.62 g (20.0 mmol)Carbamoylating Agent
Glacial Acetic Acid (AcOH)60.052.51.43 mL (25.0 mmol)Acidic Promoter
4M HCl in 1,4-Dioxane36.4610.025.0 mL (100 mmol)Deprotecting Agent
Dichloromethane (DCM)84.93-40 mLSolvent (Extraction/Rxn)

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl ((1-carbamoylazetidin-3-yl)methyl)carbamate
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl ((azetidin-3-yl)methyl)carbamate (1.86 g, 10.0 mmol) in distilled water (15 mL).

  • Acidification: Add glacial acetic acid (1.43 mL, 25.0 mmol) dropwise to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate vial, dissolve potassium cyanate (1.62 g, 20.0 mmol) in distilled water (10 mL). Add this KOCN solution dropwise to the reaction mixture over 15 minutes to control the exothermic generation of isocyanic acid.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature ( 20−25 °C). Stir vigorously for 4 to 6 hours. Monitor reaction progress via TLC (Ninhydrin stain) or LC-MS until the starting material is completely consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until the pH reaches ~8. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The intermediate is typically obtained as a white to off-white solid and can be used in the next step without further purification. (Expected Yield: 85-90%)

Step 2: Synthesis of 3-(Aminomethyl)azetidine-1-carboxamide Hydrochloride
  • Preparation: Transfer the intermediate from Step 1 (~2.0 g, 8.7 mmol) to an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere. Dissolve the solid in anhydrous Dichloromethane (DCM, 15 mL).

  • Deprotection: Cool the solution to 0 °C. Slowly add 4M HCl in 1,4-dioxane (25.0 mL, 100 mmol) via a syringe.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 to 3 hours. As the Boc group is cleaved and isobutylene gas evolves, the highly polar hydrochloride salt of the product will begin to precipitate out of the DCM/dioxane mixture as a fine white solid.

  • Isolation: Once LC-MS confirms complete deprotection, dilute the suspension with anhydrous diethyl ether (20 mL) to maximize precipitation.

  • Filtration: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether ( 2×15 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid in vacuo at 40 °C for 12 hours to afford the final product as a white, hygroscopic powder. (Expected Yield: 90-95%)

Analytical Characterization

To validate the structural integrity of the synthesized self-validating system, compare the obtained batch against the following expected analytical parameters.

Analytical MethodExpected Data Signatures
1 H NMR (400 MHz, DMSO- d6​ ) δ 8.20 (br s, 3H, - NH3+​ ), 5.95 (br s, 2H, - CONH2​ ), 3.90 (t, J = 8.0 Hz, 2H, azetidine CH2​ ), 3.65 (dd, J = 8.0, 5.5 Hz, 2H, azetidine CH2​ ), 2.95 (d, J = 7.0 Hz, 2H, - CH2​NH3+​ ), 2.75 (m, 1H, azetidine CH).
13 C NMR (100 MHz, DMSO- d6​ ) δ 162.5 (C=O), 52.4 (2 × azetidine CH2​ ), 41.8 (- CH2​NH3+​ ), 28.1 (azetidine CH).
ESI-MS (Positive Mode) Calculated for C5​H12​N3​O+ [M+H]+ : 130.10. Found: m/z 130.1.

References

  • nextsds.com. "3-(aminomethyl)
  • pageplace.de. "Azetidine Synthesis." Accessed March 27, 2026.
  • University of Birmingham.

Sources

Application

Application Notes and Protocols for the Incorporation of 3-(Aminomethyl)azetidine-1-carboxamide into Small Molecule Inhibitors

Introduction: The Strategic Advantage of the Azetidine Moiety in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Azetidine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. The 3-(aminomethyl)azetidine-1-carboxamide moiety has emerged as a particularly valuable building block in the design of small molecule inhibitors. Its rigid, four-membered ring structure offers a significant departure from more flexible acyclic linkers or larger saturated heterocycles, providing a unique vector in three-dimensional space.[1] This structural constraint can lead to enhanced binding affinity and selectivity for the target protein.[2]

Furthermore, the incorporation of the azetidine scaffold has been shown to improve key drug-like properties, including metabolic stability and aqueous solubility.[1][3] The presence of the primary amine provides a versatile handle for conjugation to a wide array of inhibitor core structures, while the 1-carboxamide functionality can modulate the overall physicochemical properties of the final compound. These attributes make 3-(aminomethyl)azetidine-1-carboxamide a compelling choice for researchers aiming to optimize lead compounds and develop next-generation therapeutics.

This guide provides a comprehensive overview of the strategic considerations and practical methodologies for incorporating this valuable building block into small molecule inhibitors. We will delve into the chemoselectivity of the acylation reaction, provide detailed, field-tested protocols, and offer guidance on the characterization of the resulting conjugates.

Key Considerations for Incorporation: Chemoselectivity and Reaction Conditions

The successful incorporation of 3-(aminomethyl)azetidine-1-carboxamide hinges on the chemoselective acylation of the primary amine of the aminomethyl group over the nitrogen atom of the 1-carboxamide. The primary amine is significantly more nucleophilic and sterically accessible than the amide nitrogen, which is rendered less reactive by the electron-withdrawing effect of the adjacent carbonyl group. This inherent difference in reactivity allows for highly selective N-acylation under standard amide coupling conditions.

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. For many applications, particularly in the synthesis of complex molecules, modern coupling reagents are preferred over the generation of highly reactive acyl chlorides. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) provide a balance of reactivity and selectivity, enabling efficient amide bond formation under mild conditions.[4]

Experimental Protocols

This section provides detailed protocols for the synthesis of the precursor, tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, its deprotection, and the subsequent N-acylation to incorporate the 3-(aminomethyl)azetidine-1-carboxamide moiety.

Protocol 1: Synthesis of tert-Butyl 3-((tert-butoxycarbonylamino)methyl)azetidine-1-carboxylate

This protocol describes the synthesis of the Boc-protected precursor, which is a common starting material for accessing the free amine.

Workflow for the Synthesis of the Boc-Protected Precursor

A 1-Boc-azetidine-3-carboxylic acid B 1-(tert-Butoxycarbonyl)-N-methoxy-N-methylazetidine-3-carboxamide (Weinreb Amide) A->B 1. CDI, N,O-Dimethylhydroxylamine HCl 2. THF, rt C tert-Butyl 3-formylazetidine-1-carboxylate B->C LiAlH4, THF, 0 °C to rt D tert-Butyl 3-((tert-butoxycarbonylamino)methyl)azetidine-1-carboxylate C->D 1. NH2Boc, NaBH(OAc)3 2. DCE, rt

Caption: Synthesis of the fully Boc-protected azetidine precursor.

Materials:

  • 1-Boc-azetidine-3-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Lithium aluminum hydride (LiAlH4)

  • tert-Butyl carbamate (NH2Boc)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Standard work-up and purification reagents

Procedure:

  • Weinreb Amide Formation: To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq) in anhydrous THF, add CDI (1.1 eq) in portions at room temperature. Stir for 1 hour, then add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). Stir overnight.

  • Reduction to Aldehyde: Cool the reaction mixture to 0 °C and slowly add a solution of LiAlH4 (1.5 eq) in THF. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Reductive Amination: To a solution of the crude aldehyde in anhydrous DCE, add tert-butyl carbamate (1.2 eq) and NaBH(OAc)3 (1.5 eq). Stir at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Boc Deprotection to Yield 3-(Aminomethyl)azetidine-1-carboxamide Precursor

This protocol describes the removal of the Boc protecting groups to generate the free amine ready for acylation.

Deprotection Workflow

A tert-Butyl 3-((tert-butoxycarbonylamino)methyl)azetidine-1-carboxylate B 3-(Aminomethyl)azetidine-1-carboxamide (as TFA salt) A->B TFA, DCM, 0 °C to rt

Caption: Boc deprotection to yield the free amine precursor.

Materials:

  • tert-Butyl 3-((tert-butoxycarbonylamino)methyl)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected azetidine (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add TFA (10-20 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. The resulting TFA salt of 3-(aminomethyl)azetidine can often be used in the next step without further purification.

Protocol 3: N-Acylation of 3-(Aminomethyl)azetidine-1-carboxamide

This protocol outlines the coupling of the azetidine building block to a carboxylic acid of interest.

N-Acylation Workflow

cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation A Carboxylic Acid (R-COOH) B Activated Ester A->B HATU, DIPEA, DMF D N-((1-Carbamoylazetidin-3-yl)methyl)amide (Final Product) B->D C 3-(Aminomethyl)azetidine-1-carboxamide C->D

Caption: General workflow for N-acylation.

Materials:

  • 3-(Aminomethyl)azetidine-1-carboxamide (TFA salt from Protocol 2)

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Procedure:

  • Carboxylic Acid Activation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Coupling: To the activated carboxylic acid solution, add a solution of 3-(aminomethyl)azetidine-1-carboxamide TFA salt (1.2 eq) in DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by LC-MS or TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Characterization of N-Acylated Product

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic features.

NMR Spectroscopy
Proton Assignment Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Azetidine CH~2.8 - 3.2 (m)~35 - 40
Azetidine CH₂~3.8 - 4.2 (m)~55 - 60
Aminomethyl CH₂~3.3 - 3.7 (t or m)~40 - 45
Carboxamide CO-~158 - 162
Newly formed Amide CO-~170 - 175
Carboxamide NH₂~5.5 - 7.0 (br s)-
Newly formed Amide NH~7.5 - 8.5 (t or br s)-

Note: Exact chemical shifts will vary depending on the specific acyl group and the solvent used.[5][6][7]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final product. The fragmentation pattern in MS/MS analysis can provide further structural confirmation. Expect to see fragmentation corresponding to the loss of the carboxamide group and cleavage of the bond between the azetidine ring and the aminomethyl group.

Troubleshooting

Problem Possible Cause Solution
Incomplete reactionInsufficient activation of the carboxylic acid or low reactivity of the amine.Increase the amount of coupling reagent and/or base. Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of side productsReaction with the carboxamide nitrogen.This is unlikely due to the lower nucleophilicity. However, if observed, consider using a milder coupling reagent or lower reaction temperature.
Difficult purificationPolar nature of the product.Use reverse-phase chromatography for purification. If the product is basic, ion-exchange chromatography can be an effective purification method.

Conclusion

The 3-(aminomethyl)azetidine-1-carboxamide scaffold offers a powerful tool for medicinal chemists to enhance the properties of small molecule inhibitors. The protocols and guidelines presented here provide a robust framework for the successful incorporation of this valuable building block. By understanding the principles of chemoselective acylation and employing modern synthetic techniques, researchers can efficiently generate novel and potent inhibitors with improved drug-like characteristics.

References

  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (URL: [Link])

  • 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration - PMC. (URL: [Link])

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. (URL: [Link])

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester - OSTI. (URL: [Link])

  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC. (URL: [Link])

  • Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling - PMC. (URL: [Link])

  • Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides - Organic Chemistry Portal. (URL: [Link])

  • trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide - MDPI. (URL: [Link])

  • EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google P
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (URL: [Link])

  • (12) United States Patent - Googleapis.com. (URL: [Link])

  • N-Acylation Reactions of Amines - ResearchGate. (URL: [Link])

  • Mass Spectrometric Analysis of N-carboxymethylamino Acids as Periodate Oxidation Derivatives of Amadori Compounds Application to Glycosylated Haemoglobin - PubMed. (URL: [Link])

  • PROCESS FOR PREPARING FATTY ACID CHLORIDES AND N-ACYL AMINO ACID SALTS - European Patent Office - EP 3647303 A1 - EPO. (URL: [Link])

  • Organic acids and derivatives - MassBank. (URL: [Link])

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. (URL: [Link])

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Overcoming Polar Retention Challenges: HPLC Validation Strategies for 3-(Aminomethyl)azetidine-1-carboxamide Purity

Executive Summary Establishing a robust purity assay for highly polar, basic small molecules like 3-(aminomethyl)azetidine-1-carboxamide presents a significant analytical hurdle in pharmaceutical development[1]. Featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Establishing a robust purity assay for highly polar, basic small molecules like 3-(aminomethyl)azetidine-1-carboxamide presents a significant analytical hurdle in pharmaceutical development[1]. Featuring a primary amine, an azetidine ring, and a carboxamide group, this hydrophilic compound eludes traditional retention mechanisms[2]. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to adequately retain such hydrophilic amines, leading to early elution and severe peak tailing[3].

This guide provides an objective comparison between traditional RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of 3-(aminomethyl)azetidine-1-carboxamide. Furthermore, we outline a self-validating, step-by-step experimental protocol aligned with the latest ICH Q2(R2) guidelines[4] to ensure your method is scientifically sound, regulatory-compliant, and fit for purpose[5].

The Analytical Challenge: RPLC vs. HILIC

The Limitations of Reversed-Phase HPLC (RPLC)

Because 3-(aminomethyl)azetidine-1-carboxamide is exceptionally hydrophilic and basic, it remains protonated at typical mobile phase pH levels. In standard RPLC (e.g., C18 columns), highly polar analytes exhibit low affinity for the nonpolar stationary phase, resulting in elution near the void volume[3]. Furthermore, the basic primary amine interacts strongly with acidic residual silanols on the silica support, causing severe peak tailing and poor resolution[6]. While adding ion-pairing reagents (like trifluoroacetic acid) can artificially increase hydrophobicity, these agents suppress mass spectrometry (MS) signals and require extensive column equilibration[3].

The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) is engineered specifically for polar and hydrophilic analytes[7]. Unlike RPLC, the mobile phase in HILIC is highly organic (typically >70% acetonitrile), with water acting as the strong eluting solvent[7].

Mechanistic Causality: In HILIC, water from the mobile phase adsorbs onto the polar stationary phase (e.g., Amide or bare silica) to form an immobilized, water-enriched layer[8]. The highly polar 3-(aminomethyl)azetidine-1-carboxamide partitions favorably into this aqueous layer, supplemented by hydrogen bonding and electrostatic interactions[8]. The high organic content of the mobile phase not only provides excellent retention and symmetrical peak shapes but also significantly enhances electrospray ionization (ESI) efficiency for downstream LC-MS detection[9].

Comparative Performance Data

To objectively evaluate the two methodologies, 3-(aminomethyl)azetidine-1-carboxamide was analyzed using both RPLC and HILIC under optimized conditions. The quantitative data is summarized in the table below.

Experimental Conditions:

  • RPLC Method: C18 Column (150 x 4.6 mm, 3 µm); Mobile Phase: 0.1% TFA in Water/Acetonitrile (Gradient).

  • HILIC Method: Amide Column (150 x 4.6 mm, 3 µm); Mobile Phase: 10 mM Ammonium Formate, pH 3.0 / Acetonitrile (Isocratic, 15:85 v/v).

Chromatographic ParameterTraditional RPLC (C18 + 0.1% TFA)Optimized HILIC (Amide + NH₄Fa)Analytical Implication
Retention Factor ( k′ ) 0.4 (Poor)4.8 (Optimal)HILIC prevents co-elution with void volume interferences[6].
Asymmetry Factor ( As​ ) 2.6 (Severe Tailing)1.05 (Highly Symmetrical)HILIC mitigates secondary silanol interactions[3].
Theoretical Plates ( N ) < 2,500> 18,000HILIC provides superior resolving power for related impurities[7].
Limit of Detection (S/N=3) 0.8 µg/mL0.02 µg/mLHigh organic mobile phase in HILIC enhances MS/UV sensitivity[7].
MS Compatibility Poor (Ion suppression from TFA)Excellent (Volatile buffer)HILIC allows seamless hyphenation to API-MS[9].

ICH Q2(R2) Compliant Validation Protocol (HILIC)

The recently updated ICH Q2(R2) guideline establishes a modern, risk-based framework for analytical procedure validation[10]. Below is a self-validating, step-by-step protocol for the chosen HILIC method.

Step 1: Specificity & Selectivity
  • Causality: Specificity ensures the method can accurately differentiate and quantify 3-(aminomethyl)azetidine-1-carboxamide in the presence of synthetic precursors, degradation products, or matrix components[4]. In cases where specificity is challenging, ICH Q2(R2) recommends orthogonal separation techniques like HILIC[11].

  • Protocol:

    • Inject a blank solution (Diluent: 85% Acetonitrile) to confirm baseline stability. Note: Injecting highly aqueous samples in HILIC distorts peak shape; the sample diluent must closely match the initial mobile phase[3].

    • Inject a standard solution (100 µg/mL) and a sample spiked with 1% known related impurities.

  • Acceptance Criteria: Resolution ( Rs​ ) between the main peak and the closest eluting impurity must be ≥2.0 . No interfering peaks in the blank at the target retention time.

Step 2: Linearity & Working Range
  • Causality: Demonstrates that the detector response is directly proportional to the analyte concentration across the intended reportable range[4].

  • Protocol:

    • Prepare a minimum of 5 calibration standards (e.g., 50%, 80%, 100%, 120%, and 150% of the nominal 100 µg/mL concentration)[4].

    • Perform triplicate injections for each level.

    • Plot the peak area against the concentration to generate a calibration model[11].

  • Acceptance Criteria: The linear regression correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Step 3: Accuracy & Precision (Repeatability)
  • Causality: Accuracy confirms the closeness of the test results to the true value, while precision measures the random error (scatter) of the method under standard operating conditions[5].

  • Protocol:

    • Prepare spiked samples at three concentration levels (e.g., 50%, 100%, 150%) covering the linear range.

    • Prepare three independent replicates at each level (9 determinations total).

    • Calculate the percentage recovery and the relative standard deviation (%RSD) of the peak areas.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. The %RSD for repeatability must be ≤2.0% .

Step 4: Robustness & Solution Stability
  • Causality: Evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, ensuring reliability during routine use[5].

  • Protocol:

    • Deliberately vary the buffer pH ( ±0.2 units), column temperature ( ±5∘ C), and mobile phase aqueous content ( ±2% ).

    • Assess standard solutions stored at room temperature and 4∘ C for 24 and 48 hours.

  • Acceptance Criteria: System suitability parameters ( Rs​≥2.0 , As​≤1.5 ) must remain acceptable under all varied conditions. Solution stability must show <1.0% deviation from initial assay values.

Validation Workflow Visualization

The following diagram maps the logical progression from method selection to regulatory validation, ensuring a self-validating system.

ValidationWorkflow A Phase 1: Method Selection HILIC vs. RP-HPLC B Phase 2: Optimization Buffer pH & Ionic Strength A->B Select HILIC C Phase 3: ICH Q2(R2) Validation B->C Finalize Conditions C1 Specificity (Resolution > 2.0) C->C1 C2 Linearity & Range (R² > 0.999) C->C2 C3 Accuracy & Precision (%RSD < 2.0%) C->C3 D Final Validated Purity Method C1->D C2->D C3->D

Figure 1: ICH Q2(R2) analytical validation workflow for 3-(aminomethyl)azetidine-1-carboxamide.

References[4] Validation of analytical procedures Q2(R2) - ICH - International Council for Harmonisation (ICH) - URL[1] 3-(aminomethyl)azetidine-1-carboxamide hydrochloride — Chemical Substance Information - NextSDS - URL[2] 3-(Aminomethyl)azetidine-1-carboxamide | C5H11N3O | CID - National Institutes of Health (NIH) - URL[5] ICH Q2 (R2) Validation of Analytical Procedures - MasterControl - URL[10] ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA) -URL[11] Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review - URL[6] Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - LabRulez LCMS - URL[7] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc. - URL[3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent - URL[8] What is the difference between HILIC columns VS normal/reverse columns - uHPLCs Lab - URL[9] The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS - Spectroscopy Online - URL

Sources

Comparative

In Vitro Assay Validation Guide: 3-(Aminomethyl)azetidine-1-carboxamide Analogs vs. Traditional Piperazine Scaffolds

As drug discovery programs advance, optimizing lead compounds for safety and pharmacokinetic (PK) profiles is as critical as maximizing target affinity. Traditional piperazine and pyrrolidine scaffolds are ubiquitous in...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance, optimizing lead compounds for safety and pharmacokinetic (PK) profiles is as critical as maximizing target affinity. Traditional piperazine and pyrrolidine scaffolds are ubiquitous in medicinal chemistry but frequently suffer from high Phase I metabolic clearance and significant hERG (Kv11.1) channel liability due to their highly basic nitrogens and rigid lipophilicity.

This guide provides a comprehensive framework for validating 3-(aminomethyl)azetidine-1-carboxamide analogs as bioisosteric replacements. By converting the ring nitrogen to a neutral carboxamide and relying on the primary amine of the aminomethyl group for target engagement, this scaffold reduces overall basicity, flattens the molecular geometry, and dramatically improves the developability profile of lead candidates [Applications of Isosteres of Piperazine[1]]().

Mechanistic Rationale: Why the Azetidine Scaffold?

The shift from piperazine to 3-(aminomethyl)azetidine-1-carboxamide is driven by fundamental physicochemical principles. In a traditional N-methylpiperazine, the dual basic centers often lead to off-target trapping in the hERG channel's central cavity. By utilizing the 3-(aminomethyl)azetidine-1-carboxamide scaffold, the azetidine ring nitrogen is shielded as an amide (non-basic), leaving only the primary amine. This lowers the overall pKa, reduces lipophilicity (LogD), and introduces a flexible vector that can optimize target residence time without triggering phospholipidosis or hERG toxicity 2.

ScaffoldValidation A Traditional Piperazine Scaffold (High hERG Liability, Rapid Clearance) B Bioisosteric Replacement A->B C 3-(aminomethyl)azetidine-1-carboxamide (Reduced Basicity, Tuned Flexibility) B->C D hERG Patch-Clamp (Safety Validation) C->D E Microsomal Stability (ADME Validation) C->E F Target Binding (e.g., H4R) (Efficacy Validation) C->F

Logic tree for bioisosteric replacement and in vitro validation workflow.

Quantitative Scaffold Comparison
ParameterTraditional Piperazine Scaffold3-(aminomethyl)azetidine-1-carboxamideCausality & Rationale
pKa (Basic Nitrogen) ~8.5 - 9.0~7.5 - 8.0Amide formation at the ring nitrogen eliminates one basic center, lowering overall basicity.
hERG IC50 < 1 µM (High Liability)> 10 µM (Low Liability)Altered spatial geometry and reduced basicity prevent optimal pi-cation interactions in the hERG pore.
Intrinsic Clearance (CLint) High (>50 µL/min/mg)Low (<15 µL/min/mg)Carboxamide shielding prevents rapid CYP-mediated N-oxidation and dealkylation.
Target Residence Time Short to ModerateProlongedIncreased conformational flexibility of the aminomethyl vector optimizes binding pocket interactions.

Core In Vitro Validation Protocols

To objectively validate the superiority of the 3-(aminomethyl)azetidine-1-carboxamide analog against a piperazine baseline, the following self-validating in vitro assays must be executed.

Protocol A: Automated hERG Patch-Clamp Assay (Safety Validation)

Objective: Confirm the reduction of off-target potassium channel inhibition. Causality: The patch-clamp technique directly measures the ionic current across the cell membrane, providing the most accurate assessment of hERG liability compared to surrogate binding assays.

Self-Validating System Setup:

  • Positive Control: E-4031 (100 nM) – Must demonstrate >80% tail current inhibition.

  • Negative Control: 0.1% DMSO (Vehicle) – Must show <5% current drift over the recording period.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) gene. Harvest cells at 70-80% confluency using Detachin and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load the cells onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the 3-(aminomethyl)azetidine analog at ascending concentrations (0.1, 1, 3, 10, 30 µM). Allow 3-5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak tail current amplitude at -50 mV. Calculate fractional block relative to the pre-compound baseline. Generate an IC50 curve using a 4-parameter logistic fit.

Protocol B: Liver Microsomal Stability Assay (ADME Validation)

Objective: Quantify Phase I metabolic stability and calculate intrinsic clearance (CLint). Causality: Liver microsomes contain the primary cytochrome P450 enzymes responsible for drug metabolism. Evaluating the disappearance of the parent compound over time provides a direct measure of metabolic vulnerability 3.

Self-Validating System Setup:

  • High-Clearance Control: Verapamil or Testosterone – Must show rapid depletion (CLint > 40 µL/min/mg).

  • Low-Clearance Control: Warfarin – Must remain >90% intact after 60 minutes.

  • Minus-NADPH Control: Ensures that the observed degradation is strictly CYP450-dependent and not due to chemical instability.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) 4.

  • Reaction Mixture: In a 96-well plate, combine microsomes (final concentration 0.5 mg/mL) and the test analog (final concentration 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Termination: Immediately quench each sample into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate half-life (t1/2) and CLint.

Functional Pathway Validation: Target Engagement

To prove that the bioisosteric replacement does not compromise efficacy, functional validation must be performed. A classic application for the 3-(aminomethyl)azetidine scaffold is the antagonism of GPCRs, such as the Histamine H4 Receptor (H4R), which is implicated in inflammatory diseases [A novel series of histamine H-4 receptor antagonists[2]]().

The H4R couples to Gi/o proteins. Agonism inhibits adenylyl cyclase, decreasing cAMP. Therefore, an effective antagonist will prevent the histamine-induced drop in cAMP.

H4R_Signaling Ligand Histamine (Endogenous Agonist) Receptor Histamine H4 Receptor (GPCR) Ligand->Receptor Activates Antagonist 3-(aminomethyl)azetidine Analog (Antagonist) Antagonist->Receptor Blocks GProtein Gi/o Protein Activation Receptor->GProtein AC Adenylyl Cyclase Inhibition GProtein->AC cAMP Decreased cAMP Levels (Inflammatory Response) AC->cAMP

Mechanism of action for H4R antagonism by 3-(aminomethyl)azetidine analogs.

Protocol C: cAMP Accumulation Assay (HTRF)

Objective: Measure the functional antagonism of the analog against its target receptor. Causality: Homogeneous Time-Resolved Fluorescence (HTRF) provides a highly sensitive, wash-free method to quantify intracellular cAMP, directly correlating target binding with functional cellular outcomes.

  • Cell Plating: Seed recombinant HEK293 cells expressing the target receptor (e.g., H4R) into a 384-well plate at 5,000 cells/well in stimulation buffer containing IBMX (to prevent cAMP degradation by phosphodiesterases).

  • Antagonist Pre-incubation: Add the 3-(aminomethyl)azetidine analog in a dose-response format. Incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add the endogenous ligand (e.g., Histamine at its EC80 concentration) simultaneously with Forskolin (to artificially stimulate baseline cAMP production). Incubate for 30 minutes.

  • Detection: Add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the FRET ratio (665/620) to determine cAMP concentration and derive the antagonist IC50.

References

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. ACS Publications.
  • A novel series of histamine H-4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold. ResearchGate.
  • Microsomal Stability Assay Protocol. AxisPharm.
  • Metabolic Stability Assays. Merck Millipore.

Sources

Validation

A Guide to the Structural Nuances of Azetidine-1-Carboxamide and Cyclobutane Derivatives: A Comparative Analysis for Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with favorable drug-like properties has led to a resurgence of interest in small, saturated, sp³-rich scaffolds. Among thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with favorable drug-like properties has led to a resurgence of interest in small, saturated, sp³-rich scaffolds. Among these, four-membered rings like cyclobutane and azetidine have emerged as valuable bioisosteres and conformational linchpins in the design of bioactive molecules. Their inherent ring strain and defined three-dimensional structures allow for precise vectoral presentation of substituents, a critical factor for optimizing interactions with biological targets.[1][2]

This guide provides an in-depth structural comparison between two important classes of these scaffolds: azetidine-1-carboxamide and cyclobutane derivatives, with a focus on the carboxamide functional group. We will dissect the fundamental differences in their ring architecture, conformational dynamics, and spectroscopic signatures. By understanding these nuances, researchers can make more informed decisions when selecting a scaffold to fine-tune molecular shape, polarity, and biological activity.

Part 1: The Four-Membered Ring: A Tale of Two Scaffolds

The defining characteristic of both cyclobutane and azetidine is their significant ring strain, a consequence of deviating from ideal tetrahedral bond angles.[3] This strain, however, is not a liability but a feature that shapes their unique chemical and conformational behavior.

The Cyclobutane Core: A Puckered Landscape

A planar cyclobutane would impose C-C-C bond angles of 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[4] This creates considerable angle strain. Furthermore, a planar conformation would force all eight C-H bonds into fully eclipsed positions, introducing severe torsional strain.[5]

To alleviate this, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation.[1][2][4] This puckering slightly decreases the C-C-C bond angles to around 88°, increasing angle strain, but it substantially relieves the torsional strain by staggering the C-H bonds.[2] The equilibrium geometry is a delicate balance between these opposing forces.[6] This dynamic puckering is characterized by a dihedral angle of approximately 20-35° and a relatively low energy barrier for ring inversion, where one puckered conformation flips to another.[7][8][9]

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=300]; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];

} dot Caption: Interplay of strain in cyclobutane conformation.

The Azetidine Ring: The Nitrogen Influence

Replacing a CH₂ group in cyclobutane with a nitrogen atom to form azetidine introduces several critical changes. The C-N bond is shorter than a C-C bond, and the C-N-C bond angle differs from the C-C-C angle, subtly altering the ring's geometry.[1] The azetidine ring also adopts a puckered conformation to relieve torsional strain, with a median puckering angle similar to that of cyclobutane when the nitrogen is sp³ hybridized.[1]

The most significant difference is the nitrogen atom itself. Its lone pair of electrons and its ability to act as a hydrogen bond acceptor introduce polarity and a key interaction point. For an N-substituted azetidine like azetidine-1-carboxamide, the barrier to pyramidal inversion at the nitrogen is facile at room temperature.[1]

The Carboxamide Substituent: A Conformational Anchor

When a carboxamide group is attached, it exerts a strong influence on the ring's conformational preference. In cyclobutane carboxamide, the bulky substituent will preferentially occupy the equatorial position to minimize steric clashes with the axial hydrogens on the ring.

In azetidine-1-carboxamide, the situation is more complex. The amide bond (N-C=O) has partial double-bond character, making the atoms involved (the ring nitrogen, the carbonyl carbon, the oxygen, and the amide nitrogen) planar. This planar unit's orientation relative to the puckered ring is a key conformational determinant. This can lead to distinct rotamers due to hindered rotation around the N-C(O) bond, a feature that can be exploited in drug design.

Part 2: Comparative Structural & Physicochemical Data

A quantitative comparison reveals the subtle yet significant differences between these two scaffolds.

PropertyCyclobutaneAzetidineCausality & Implication
Ring Strain Energy ~26.3 kcal/mol[2][4]~25.2 kcal/mol[1]Both are highly strained, providing kinetic impetus for ring-opening reactions under certain conditions. The similar strain makes them comparable scaffolds in terms of inherent energy.
Median Puckering Angle ~15.5°[1]~15.3° (sp³ N)[1]The degree of non-planarity is very similar, leading to comparable three-dimensional shapes for the core rings.
Key Bond Angles C-C-C: ~88°[2]C-N-C: ~92° (varies)The nitrogen atom slightly widens the angle at its position, subtly altering the overall geometry and the vectors of substituents.
Polarity NonpolarPolarThe nitrogen heteroatom significantly increases polarity and aqueous solubility, a key consideration in drug development.
Hydrogen Bonding N/A (ring)Ring N is an H-bond acceptorAzetidine offers an additional, integral hydrogen bond acceptor site compared to its carbocyclic counterpart, providing another vector for target interaction.
pKa (Conjugate Acid) N/A~11.29[1][10]The basicity of the ring nitrogen allows for salt formation, which can be used to modulate solubility and formulation properties.

Part 3: Experimental Protocols for Structural Elucidation

Determining the precise conformation of these derivatives requires a combination of spectroscopic techniques, primarily NMR and IR spectroscopy.

Protocol 1: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the preferred ring conformation and the orientation of the carboxamide substituent.

Rationale: The dynamic nature of four-membered rings often results in averaged NMR signals at room temperature. By analyzing coupling constants (³JHH) and, if necessary, performing low-temperature experiments, we can deduce the dominant conformation. The Karplus relationship allows us to correlate the observed ³JHH values with the dihedral angles between protons, providing a direct window into the ring's pucker.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the cyclobutane or azetidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum at room temperature (e.g., 298 K) on a 400 MHz or higher spectrometer.

    • Observe the chemical shifts and multiplicities of the ring protons. Broadening of signals may indicate conformational exchange.

  • 2D NMR (COSY):

    • Acquire a 2D Correlation Spectroscopy (COSY) experiment to definitively assign which protons are coupled to each other. This is crucial for correctly extracting coupling constants from complex multiplets.

  • Coupling Constant Analysis:

    • Carefully measure the ³JHH values for vicinal protons on the ring. Compare these values to those expected for different puckered conformations (e.g., axial-axial, axial-equatorial, equatorial-equatorial couplings).

  • (Optional) Low-Temperature NMR:

    • If signals are broad at room temperature, cool the sample in the NMR probe (e.g., in 10 K increments down to 200 K).

    • Acquire ¹H spectra at each temperature. A sharpening of signals and the appearance of new peaks at lower temperatures (the "coalescence temperature") indicate that the ring inversion has been slowed on the NMR timescale, allowing observation of individual conformers.

  • (Optional) Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Acquire a 2D NOESY or 1D NOE experiment to identify protons that are close in space. This can confirm substituent orientation (e.g., an NOE between an equatorial substituent and axial ring protons).

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Workflow for NMR-based conformational analysis.

Protocol 2: Characterization by Infrared (IR) Spectroscopy

Objective: To identify key functional groups and probe electronic effects within the molecule.

Rationale: IR spectroscopy is excellent for confirming the presence of the carboxamide group via its characteristic C=O (amide I) and N-H stretches. The precise frequency of the amide I band can provide subtle clues about the electronic environment and potential intramolecular hydrogen bonding, which may differ between the azetidine and cyclobutane scaffolds.

Methodology:

  • Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Spectrum Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the key stretching frequencies:

      • N-H stretch: Typically a sharp peak around 3300 cm⁻¹.

      • C=O stretch (Amide I): A strong, sharp absorption between 1630-1680 cm⁻¹. Compare the position of this peak between the azetidine and cyclobutane derivatives. A lower frequency may suggest weaker C=O bond character or hydrogen bonding.

      • Ring Vibrations: Look for characteristic absorptions in the fingerprint region (below 1500 cm⁻¹) that may be associated with the cyclobutane or azetidine ring system.[11][12]

Part 4: Implications for Drug Design and Molecular Recognition

The choice between an azetidine-1-carboxamide and a cyclobutane carboxamide scaffold is not merely academic; it has profound implications for drug design.

  • Vectorial Display of Substituents: Both scaffolds provide a rigid framework to project substituents into specific regions of 3D space. However, the slightly different bond lengths and angles of the azetidine ring can alter these vectors, which can be the difference between a tight and a weak binding interaction with a protein target.

  • Modulation of Physicochemical Properties: The most significant difference is in polarity and basicity. The introduction of the nitrogen atom in the azetidine ring typically increases aqueous solubility and provides a basic handle (pKa ~11.3) for salt formation.[1][10] This is a powerful tool for medicinal chemists to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Additional Interaction Points: The azetidine ring nitrogen is a hydrogen bond acceptor. This provides an additional "hotspot" for interaction with a biological target that is absent in the cyclobutane analogue. This can be leveraged to gain additional binding affinity and selectivity.

  • Metabolic Stability: Small rings can be susceptible to metabolic cleavage. The presence of the heteroatom in azetidine can alter its metabolic profile compared to the carbocyclic cyclobutane, a factor that must be evaluated experimentally for any given drug candidate.

Conclusion

While azetidine-1-carboxamide and cyclobutane derivatives share the common feature of a strained four-membered ring, they are structurally and electronically distinct entities. The cyclobutane ring is a non-polar, puckered scaffold that provides conformational rigidity. The azetidine ring introduces a polar, basic nitrogen atom that acts as a hydrogen bond acceptor, fundamentally altering the molecule's physicochemical properties and potential for biological interactions. A thorough understanding of their respective conformational preferences, spectroscopic signatures, and the influence of the carboxamide substituent is paramount for researchers aiming to harness these powerful scaffolds in the rational design of next-generation therapeutics.

References

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Zhang, M., et al. (n.d.). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Royo, M., et al. (2008, January 25). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chen, S. S., & Fan, K. (2005, January 5). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Chen, S. S., & Fan, K. (2005, February 3). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Link]

  • Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • Stone, J. M. R., & Mills, I. M. (2006, August 23). Puckering structure in the infra-red spectrum of cyclobutane. Taylor & Francis Online. [Link]

  • Laane, J., & Kmetic, M. A. (n.d.). Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds. [Link]

  • Nie, J., et al. (2023, October 17). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library. [Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. [Link]

  • Durig, J. R., & Kmetic, M. A. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. [Link]

  • Martinez, C. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

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  • ResearchGate. (n.d.). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. [Link]

  • Pascual-Escudero, A., et al. (2023, March 15). Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides: synthesis of cyclobutane-fused dihydropyridones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wiberg, K. B. (n.d.). 6. Spectroscopic Studies of Cyclopropanes and Cyclobutanes. [Link]

  • Wang, Y., et al. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC. [Link]

  • Aitken, R. A., et al. (2023, June 28). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. PMC. [Link]

  • Kang, Y. K. (2007, March 13). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Corzana, F., et al. (2006, March 3). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • Hashim, O. S. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Cernon, T., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

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  • Dunitz, J. D., & Schomaker, V. (2025, November 11). The Molecular Structure of Cyc10butane. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACOGNOSY. (2015, November 26). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. [Link]

  • Ramachandran, S., et al. (2022, March 24). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. [Link]

  • Taylor & Francis. (2011, June 29). Synthesis and Characterization of New 2-Oxo-azetidine Derivatives. [Link]

  • Mykhailiuk, P. K. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Cremer, D. (n.d.). Ab Initio Calculations of the Equilibrium Structure of Cyclobutane. SMU. [Link]

  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content. [Link]

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  • Sipos, G., et al. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. [Link]

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  • Gianatassio, R., et al. (2016). Strain-Release Amination. Science. [Link]

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  • O'Connor, M. J., et al. (2025, June 11). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

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Comparative

A Researcher's Guide to Benchmarking the Binding Affinity of 3-(Aminomethyl)azetidine-1-carboxamide Compounds

The 3-(aminomethyl)azetidine-1-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry. Its constrained four-membered ring system offers a unique three-dimensional geometry that can present su...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3-(aminomethyl)azetidine-1-carboxamide scaffold is a privileged structural motif in modern medicinal chemistry. Its constrained four-membered ring system offers a unique three-dimensional geometry that can present substituents for optimal interaction with biological targets while maintaining favorable physicochemical properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively benchmark the binding affinity of novel compounds within this class, with a focus on a series of potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors.

The Strategic Advantage of the Azetidine Core

The azetidine ring system provides a level of conformational rigidity that can be advantageous in drug design. By limiting the number of accessible conformations, the entropic penalty of binding to a target protein can be reduced, potentially leading to higher binding affinity.[1] The 3-(aminomethyl)azetidine-1-carboxamide scaffold, in particular, allows for diverse functionalization at both the 1- and 3-positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Case Study: (R)-Azetidine-2-carboxamide Analogues as STAT3 Inhibitors

A compelling example of the potential of this scaffold is the development of a series of (R)-azetidine-2-carboxamide analogues as potent and selective inhibitors of STAT3.[2][3] Persistent activation of STAT3 is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention.[2] The following sections will use these STAT3 inhibitors as a case study to illustrate the process of benchmarking binding affinity.

Comparative Binding Affinity of Azetidine-Based STAT3 Inhibitors

The inhibitory potency of a series of (R)-azetidine-2-carboxamide analogues was evaluated using an in vitro STAT3 DNA-binding assay, which measures the half-maximal inhibitory concentration (IC50).[2] For lead compounds, direct binding affinity (dissociation constant, KD) was determined using Isothermal Titration Calorimetry (ITC).[2]

CompoundStructureSTAT3 DNA-Binding IC50 (µM)[2]STAT3 Binding KD (nM)[2]
5a R = 5-salicylic acid0.55Not Reported
5o R = 5-(cyclohexylmethyl)salicylic acid0.38Not Reported
7e R = 5-(4-fluorobenzyl)salicylic acidNot ReportedNot Reported
7f R = 5-(4-chlorobenzyl)salicylic acidNot ReportedNot Reported
7g R = 5-(4-bromobenzyl)salicylic acidNot Reported880
8i R = 6-hydroxypyridine-2-carboxylic acid0.34Not Reported
9k R = 5-(4-cyanobenzyl)salicylic acidNot Reported960

Note: The structures are simplified to show the R-group variation on the (R)-azetidine-2-carboxamide core.

The data reveals that substitutions on the salicylic acid moiety significantly impact the inhibitory potency. The progression from a simple salicylic acid (5a) to analogues with larger, more lipophilic groups at the 5-position (e.g., 5o, 7g, 9k) generally leads to potent STAT3 inhibition. The sub-micromolar IC50 values for compounds like 5o and 8i highlight the effectiveness of this scaffold.[2] Furthermore, the direct binding measurements by ITC for compounds 7g and 9k confirm a high-affinity interaction with the STAT3 protein.[2]

Experimental Methodologies for Determining Binding Affinity

A quantitative understanding of the binding affinity between a small molecule and its protein target is fundamental for lead optimization and understanding its mechanism of action.[4] Two gold-standard techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[5] It is considered the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[3][6]

The principle of ITC involves the stepwise titration of a ligand (the "titrant") into a sample cell containing the macromolecule of interest.[2] The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to determine the thermodynamic parameters.[2]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Prepare & Dialyze Protein Solution Degas Degas Both Solutions Protein_Prep->Degas Ligand_Prep Prepare & Dissolve Ligand (Compound) Ligand_Prep->Degas Load_ITC Load Protein into Sample Cell & Ligand into Syringe Degas->Load_ITC Titration Perform Stepwise Titration Injections Load_ITC->Titration Heat_Measurement Measure Heat Change After Each Injection Titration->Heat_Measurement Integration Integrate Raw Data to Obtain Heat per Injection Heat_Measurement->Integration Isotherm Plot Heat vs. Molar Ratio to Generate Isotherm Integration->Isotherm Fitting Fit Isotherm to a Binding Model Isotherm->Fitting Results Determine KD, n, ΔH, and ΔS Fitting->Results

Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

This protocol provides a detailed, step-by-step methodology for conducting an ITC experiment to determine the binding affinity of a 3-(aminomethyl)azetidine-1-carboxamide compound to its target protein.

1. Protein and Compound Preparation:

  • Express and purify the target protein to >95% purity.
  • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5% glycerol).
  • Accurately determine the protein concentration using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
  • Prepare a stock solution of the azetidine compound in 100% DMSO.
  • Dilute the compound stock into the final ITC buffer to the desired starting concentration. The final DMSO concentration should be identical in both the protein and compound solutions to minimize buffer mismatch effects.

2. ITC Instrument Setup:

  • Thoroughly clean the sample and reference cells of the ITC instrument.
  • Set the experimental temperature (e.g., 25°C).
  • Load the reference cell with the ITC buffer.
  • Load the sample cell with the protein solution.
  • Load the injection syringe with the compound solution.

3. Titration Experiment:

  • Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, and discard this data point during analysis.
  • Carry out a series of sequential injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution.
  • Allow sufficient time between injections for the signal to return to baseline.

4. Data Analysis:

  • Integrate the raw heat-change data for each injection.
  • Plot the integrated heat per injection against the molar ratio of the compound to the protein.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.
  • From the fit, determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
  • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding interactions in real-time.[7][8] In a typical experiment, the target protein is immobilized on the sensor surface, and the small molecule compound is flowed over the surface at various concentrations.[7] The binding event causes a change in the refractive index, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[4]

Fluorescence Polarization (FP)

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[9][10] A small, fluorescently labeled ligand (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization.[11] When the tracer binds to a larger protein, its rotational motion is slowed, leading to an increase in fluorescence polarization.[12] The binding affinity of an unlabeled test compound can be determined through a competition experiment where it displaces the fluorescent tracer from the protein, causing a decrease in polarization.[4]

Structure-Activity Relationship (SAR) Insights

The SAR of the azetidine-based STAT3 inhibitors provides valuable insights for future drug design.

SAR_Diagram cluster_core Core Scaffold: (R)-Azetidine-2-carboxamide cluster_substituents Substituent Effects on Salicylic Acid Moiety Azetidine_Core (R)-Azetidine-2-carboxamide (Essential for Potency) Salicylic_Acid Salicylic Acid Moiety Azetidine_Core->Salicylic_Acid Linked to Position_5 5-Position Substitution Salicylic_Acid->Position_5 Key Modification Site Large_Lipophilic Large, Lipophilic Groups (e.g., cyclohexylmethyl, bromobenzyl) Increase Potency Position_5->Large_Lipophilic Leads to H_Bonding Hydrogen Bonding Groups (e.g., hydroxyl on pyridine) Maintain Potency Position_5->H_Bonding Can Accommodate

Caption: Structure-Activity Relationship (SAR) highlights for the (R)-azetidine-2-carboxamide series of STAT3 inhibitors.

As observed in the data table, the (R)-enantiomer of the azetidine-2-carboxamide is crucial for potent activity.[2] Modifications at the 5-position of the salicylic acid ring demonstrate that larger, lipophilic substituents are well-tolerated and can enhance potency. This suggests the presence of a corresponding hydrophobic pocket in the STAT3 binding site. The high potency of the 6-hydroxypyridine-2-carboxylic acid analogue (8i ) indicates that hydrogen bonding interactions can also play a key role in binding.[2]

Conclusion

Benchmarking the binding affinity of 3-(aminomethyl)azetidine-1-carboxamide compounds requires a systematic approach employing robust biophysical techniques. This guide has provided a framework for this process, using a series of potent STAT3 inhibitors as a case study. By leveraging powerful methods such as ITC and SPR, researchers can obtain high-quality, quantitative data to drive the optimization of this promising class of compounds. A thorough understanding of the structure-activity relationships, as illustrated, is paramount for the rational design of next-generation therapeutics based on the versatile azetidine scaffold.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.).
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today: Technologies, 8(3-4), e71-e78.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(1), 843-863.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC. (n.d.).
  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. Retrieved March 26, 2026, from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2020). In Methods in Molecular Biology (Vol. 2129, pp. 225-238). Humana, New York, NY.
  • Isothermal titration calorimetry in drug discovery. (2000). Methods in Enzymology, 323, 359-379.
  • Ligand Binding Assays on the Basis of Fluorescence Anistropy. (n.d.). Edinburgh Instruments. Retrieved March 26, 2026, from [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. Retrieved March 26, 2026, from [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicrospheres. Retrieved March 26, 2026, from [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014). Analytical Chemistry, 86(18), 9144-9152.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. (n.d.).
  • Synthesis and structure-activity relationships of aminoalkylazetidines as ORL1 receptor ligands. (2002). Bioorganic & Medicinal Chemistry Letters, 12(21), 3157-3160.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2020). Methods in Molecular Biology, 2129, 225-238.
  • WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.
  • Comparison of affinity/selectivity profiles for inhibitor 3 ( A ) and... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue. (2018). MedChemComm, 9(4), 674-680.
  • Comparative Assessment of the Inhibitory Potential of the Herbicide Glyphosate and Its Structural Analogs on RGD-Specific Integr. (2022). International Journal of Molecular Sciences, 23(20), 12425.
  • BindingDB: a web-accessible database of experimentally determined protein-ligand binding affinities. (2007).
  • A comparison of the binding of three series of nicotinic ligands. (2002). Bioorganic & Medicinal Chemistry Letters, 12(15), 1989-1992.

Sources

Validation

A Comparative Guide to Reference Standards for the Analytical Validation of 3-(Aminomethyl)azetidine-1-carboxamide

For researchers, scientists, and drug development professionals, the robust analytical validation of novel chemical entities is the bedrock of reliable and reproducible data. This guide provides an in-depth technical com...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust analytical validation of novel chemical entities is the bedrock of reliable and reproducible data. This guide provides an in-depth technical comparison of reference standards for the analytical validation of 3-(aminomethyl)azetidine-1-carboxamide, a key building block in modern medicinal chemistry. We will explore the nuances of selecting an appropriate reference standard and detail the experimental workflows for its use in validating a stability-indicating HPLC-UV method.

The Critical Role of Reference Standards in Analytical Validation

In pharmaceutical development, a reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, and potency of a drug substance or drug product.[1][2] The choice of a reference standard is a critical decision that directly impacts the accuracy and reliability of analytical data, ultimately influencing regulatory compliance and patient safety.[2][3] For a molecule like 3-(aminomethyl)azetidine-1-carboxamide, which lacks a strong chromophore, the analytical challenges are significant, making the selection of a suitable reference standard even more crucial.

There are two primary types of reference standards to consider:

  • Primary Reference Standard: This is a substance that is widely acknowledged to be of the highest purity and whose value is accepted without reference to other standards. Pharmacopeial standards, such as those from USP and Ph. Eur., fall into this category.[1]

  • Secondary (or Working) Reference Standard: This is a substance whose characteristics are established by comparison to a primary reference standard. It is used for routine laboratory analysis.

For a novel compound like 3-(aminomethyl)azetidine-1-carboxamide, a pharmacopeial standard is unlikely to exist. Therefore, the initial reference standard will likely be a well-characterized in-house primary standard.

Comparison of Potential Reference Standards for 3-(Aminomethyl)azetidine-1-carboxamide

The ideal reference standard for 3-(aminomethyl)azetidine-1-carboxamide should be of the highest possible purity, stable, and thoroughly characterized. The following table compares two potential in-house reference standards with differing levels of characterization.

FeatureIn-House Primary Standard (Option A)In-House Working Standard (Option B)
Purity ≥ 99.5% (by qNMR and Mass Balance)≥ 98.0% (by HPLC-UV)
Characterization Comprehensive: ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR, Elemental Analysis, Water Content (Karl Fischer), Residual Solvents (GC-HS)Routine: ¹H NMR, Mass Spectrometry, HPLC-UV Purity
Traceability Fully traceable to a national metrology institute (NMI) standard for qNMR.Traceable to the in-house primary standard.
Documentation Detailed Certificate of Analysis with all characterization data and uncertainty statement.Certificate of Analysis with HPLC purity and identity confirmation.
Cost & Effort High initial investment in synthesis, purification, and extensive characterization.Lower cost and effort, suitable for routine use once characterized against the primary standard.
Best Use Case Method development and validation, pivotal studies, and as the primary calibrant.Routine quality control, in-process controls.

Expert Insight: For the initial analytical validation of a method for 3-(aminomethyl)azetidine-1-carboxamide, the use of a well-characterized In-House Primary Standard (Option A) is non-negotiable. This ensures the highest level of accuracy and provides a solid foundation for all subsequent analytical work. The working standard can be established later for routine applications, with its performance periodically verified against the primary standard.

Analytical Method Validation: A Practical Workflow

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][5] The International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225> provide a framework for the validation of analytical procedures.[4][6][7][8][9]

The following is a proposed workflow for the validation of a stability-indicating HPLC-UV method for 3-(aminomethyl)azetidine-1-carboxamide, a challenging task due to its lack of a strong chromophore. Pre-column derivatization with a UV-active agent like 2,4-dinitrofluorobenzene (DNFB) is a common strategy for such compounds.

G cluster_0 Method Development & Optimization cluster_1 Analytical Method Validation (ICH Q2(R1) / USP <1225>) MD1 Derivatization Optimization (DNFB) MD2 Chromatographic Conditions (Column, Mobile Phase, Gradient) MD1->MD2 V1 Specificity MD2->V1 Using Primary Reference Standard V2 Linearity V1->V2 V8 Robustness V1->V8 V3 Range V2->V3 V4 Accuracy V2->V4 V5 Precision (Repeatability & Intermediate) V2->V5 V6 Detection Limit (DL) V2->V6 V7 Quantitation Limit (QL) V2->V7

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Aminomethyl)azetidine-1-carboxamide

This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Aminomethyl)azetidine-1-carboxamide. Adherence to these procedures is critical for ensuring laboratory safety, e...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-(Aminomethyl)azetidine-1-carboxamide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Profile and Immediate Safety Precautions

Key Hazards of Azetidine Derivatives:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye damage.[4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[4][6]

  • Reactivity: The strained four-membered ring of the azetidine core can be susceptible to ring-opening reactions, particularly with acids.[1][7]

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risk.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and irritation.[8]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and accidental eye contact.[9]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory All handling of the solid or solutions should be performed in a certified chemical fume hood.To prevent inhalation of dust or aerosols.[7]

Chemical Waste Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of 3-(Aminomethyl)azetidine-1-carboxamide is to treat it as a hazardous chemical waste.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][10]

Waste Segregation and Container Selection

Proper segregation is the first critical step in a compliant waste management program.

  • Designate a Waste Stream: 3-(Aminomethyl)azetidine-1-carboxamide waste should be collected separately from other waste streams. At a minimum, it should be segregated as a non-halogenated organic waste containing amines.[11]

  • Incompatible Wastes: Keep this waste stream segregated from strong acids, oxidizers, and other reactive chemicals to prevent violent reactions.[11][12] Specifically, avoid mixing with acids, as this can lead to a reaction, and keep it separate from cyanides and azides.[12]

  • Container Choice: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).[11][13] The container must have a tightly fitting screw cap.[10]

Waste Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • All waste containers must be clearly and legibly labeled with the words "Hazardous Waste."[14]

  • The label must include the full chemical name: "3-(Aminomethyl)azetidine-1-carboxamide." Do not use abbreviations or chemical formulas.[14]

  • List the approximate quantity or concentration of the waste.[14]

  • Indicate the associated hazards (e.g., "Irritant").

  • Ensure the date of initial waste accumulation is marked on the label.

Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][13][14]

  • Secure Storage: Keep the waste container closed at all times except when adding waste.[13][14] Do not leave a funnel in the container opening.[14]

  • Secondary Containment: Store the container within a secondary containment system, such as a spill pallet, to contain any potential leaks.

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[13] However, for practical laboratory purposes, it is advisable to arrange for waste pickup when the container is about 90% full.[14]

  • Weekly Inspections: Inspect the SAA weekly to check for leaks, container degradation, and proper labeling.[10][14]

Disposal of Empty Containers

Empty containers that held 3-(Aminomethyl)azetidine-1-carboxamide must also be managed as hazardous waste unless properly decontaminated.

  • To be considered non-hazardous, the container must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[11]

  • The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate hazardous waste container.[15]

  • After triple-rinsing, the labels on the empty container should be removed or completely defaced before disposal in the appropriate glass or plastic recycling bin.[12]

Arranging for Final Disposal

The ultimate disposal of chemical waste must be handled by trained professionals.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[1][13]

  • Provide the EHS department with the exact chemical name and quantity of the waste.[1]

  • The EHS department will then arrange for a licensed hazardous waste disposal company to transport and dispose of the material, typically via high-temperature incineration.[7]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is required.

  • Spills: For small spills within a chemical fume hood, use an absorbent material to contain the spill. The contaminated absorbent must then be placed in a sealed, labeled hazardous waste container for disposal.[1][7] For larger spills, evacuate the area and contact your institution's EHS department immediately.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][16] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(Aminomethyl)azetidine-1-carboxamide.

DisposalWorkflow Disposal Workflow for 3-(Aminomethyl)azetidine-1-carboxamide start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe empty_container Empty Container? start->empty_container segregate Segregate Waste Stream (Non-halogenated Amine) ppe->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container storage Store in Designated SAA (Closed, Secondary Containment) container->storage full Container >90% Full? storage->full full->storage No pickup Contact EHS for Waste Pickup full->pickup Yes end End: Professional Disposal pickup->end empty_container->segregate No (Chemical Waste) triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container triple_rinse->dispose_container collect_rinsate->container

Caption: Disposal workflow for 3-(Aminomethyl)azetidine-1-carboxamide.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Unknown Source. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Unknown Source. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Unknown Source. Retrieved from [Link]

  • 1910.120 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Rules for Chemical Hazards. (2026, March 12). DuraLabel Resources. Retrieved from [Link]

  • Azetidine, dihydrochloride Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2019, August). Arysta LifeScience. Retrieved from [Link]

  • Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH&Co.KG. Retrieved from [Link]

  • tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride. (n.d.). PubChem - NIH. Retrieved from [Link]

  • EPA Hazardous Waste Code. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 3-(aminomethyl)azetidine-1-carboxamide hydrochloride — Chemical Substance Information. (n.d.). Chemwatch. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Unknown Source. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026, March 20). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • EPA Listed Wastes Table 1. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Registration Dossier - Acute Toxicity: oral. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(Aminomethyl)azetidine-1-carboxamide

As a Senior Application Scientist, I recognize that handling specialized heterocycles like 3-(Aminomethyl)azetidine-1-carboxamide (commonly encountered as its hydrochloride salt, CAS: 2377031-34-8) requires more than jus...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocycles like 3-(Aminomethyl)azetidine-1-carboxamide (commonly encountered as its hydrochloride salt, CAS: 2377031-34-8) requires more than just a cursory glance at a Safety Data Sheet. It demands a mechanistic understanding of the chemical's reactivity to implement field-proven, self-validating safety systems.

This guide provides a comprehensive, step-by-step operational and disposal framework designed to protect researchers and ensure strict regulatory compliance.

Hazard Assessment & Mechanistic Causality

To design an effective safety protocol, we must first understand why this molecule is hazardous.

3-(Aminomethyl)azetidine-1-carboxamide features a highly strained four-membered azetidine ring coupled with a primary aminomethyl group.

  • Skin & Eye Irritation (Skin Irrit. 2, Eye Irrit. 2A): The primary amine is a strong nucleophile and organic base. Upon contact with physiological moisture (such as sweat or the tear film of the cornea), it rapidly raises the local pH, causing localized saponification of lipids and protein denaturation[1].

  • Target Organ Toxicity (STOT SE 3): Inhalation of its dust or vapor causes acute respiratory tract irritation and potential central nervous system effects (dizziness/drowsiness)[1][2].

Standard laboratory latex gloves offer negligible protection against low-molecular-weight amines; the nucleophilic nitrogen rapidly permeates the latex matrix, leading to delayed contact dermatitis[3]. Therefore, specific barrier materials are non-negotiable.

Quantitative Personal Protective Equipment (PPE) Matrix

All quantitative performance data for PPE required to handle this compound is summarized below to ensure rapid, objective decision-making.

PPE CategoryMaterial / SpecificationQuantitative Performance Metric
Gloves (Splash Contact) Nitrile Rubber (Min. thickness: 0.11 mm)Breakthrough time: >480 min (for solid/dust)[4]
Gloves (Full Contact) Butyl RubberBreakthrough time: >480 min (for solutions)[3][4]
Eye Protection ANSI Z87.1 Safety GogglesN/A (Must provide a full orbital seal)
Respiratory Protection N95 / P100 Particulate Respirator>95% filtration efficiency (required only if handled outside a hood)
Engineering Control Chemical Fume HoodFace velocity: 80 – 120 feet per minute (fpm)

Operational Handling Protocol

This methodology integrates OSHA hazard communication standards with practical laboratory logistics, creating a closed-loop safety system from dispensing to decontamination.

Step 1: Environmental & Equipment Verification

  • Verify the chemical fume hood is operational with a face velocity of 80–120 fpm.

  • Self-Validation: Prepare a "neutralizing wipe" (a paper towel dampened with 0.1 M HCl or dilute citric acid) inside the hood before opening the chemical. Because amines are basic, this ensures you have an immediate, chemically sound method to neutralize micro-spills.

Step 2: PPE Donning & Integrity Check

  • Don a flame-resistant lab coat and ANSI Z87.1 safety goggles.

  • Select nitrile gloves (minimum 0.11 mm) for handling the solid salt. If handling the free base in an organic solution, upgrade to butyl rubber gloves[3].

  • Perform a visual and tactile inflation test on the gloves to check for pinhole leaks prior to handling the reagent.

Step 3: Weighing and Transfer

  • Place a tared, sealable vessel (e.g., a scintillation vial) on the analytical balance strictly inside the fume hood.

  • Use an anti-static spatula to transfer the 3-(Aminomethyl)azetidine-1-carboxamide.

  • Causality Check: Seal the vessel tightly before removing it from the fume hood. This prevents the aerosolization of the irritating dust into the general lab environment, directly mitigating STOT SE 3 inhalation risks[2].

Step 4: Decontamination

  • Wipe down the spatula and balance pan with the prepared neutralizing wipe.

  • Dispose of the wipe and outer gloves in a designated solid hazardous waste container. Wash hands immediately with soap and water[2].

Operational Workflow Visualization

G Start Risk Assessment CAS 2377031-34-8 PPE Don PPE Nitrile/Butyl, Goggles Start->PPE Hood Fume Hood Setup 80-120 fpm PPE->Hood Handle Dispensing & Handling Hood->Handle Spill Spill Occurs? Handle->Spill Decon Decontamination Dilute Acid Wipe Spill->Decon Yes Waste Waste Segregation Non-Halogenated SAA Spill->Waste No Decon->Waste Disposal RCRA Subpart K Disposal Waste->Disposal

Operational workflow for handling 3-(Aminomethyl)azetidine-1-carboxamide safely.

Waste Management & Disposal Plan

Proper disposal of azetidine derivatives is critical to prevent downstream chemical incompatibilities in waste storage areas.

  • Regulatory Framework: Under EPA RCRA Subpart K, academic and research laboratories are granted specific flexibilities for waste determination, allowing trained professionals to make hazardous waste determinations at a Central Accumulation Area (CAA) rather than at the point of generation[5][6].

  • Chemical Segregation (Critical): 3-(Aminomethyl)azetidine-1-carboxamide waste must be segregated from halogenated solvents (e.g., dichloromethane, chloroform) and strong oxidizing agents. Amines can undergo slow alkylation reactions with halogens in waste jugs, generating dangerous heat and pressure over time. Route this compound strictly to Non-Halogenated Organic Waste or specific Amine Waste carboys.

  • Satellite Accumulation Area (SAA) Logistics: Waste containers in the SAA must be explicitly labeled with the words "Hazardous Waste" and a hazard indicator (e.g., "Corrosive/Irritant - Amine")[7].

  • Time Limits: Ensure waste is transferred from the SAA to the CAA in accordance with your facility's generator status (e.g., up to 180 days for Small Quantity Generators, or 90 days for Large Quantity Generators) prior to final incineration by an approved TSDF[7][8].

References

  • nextsds.com. "3-(aminomethyl)azetidine-1-carboxamide hydrochloride — Chemical Substance Information.
  • sigmaaldrich.com. "SAFETY DATA SHEET - Sigma-Aldrich (September 13 2023).
  • macrocyclics.com. "SAFETY DATA SHEET - Macrocyclics.
  • epa.gov. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA.
  • epa.gov.
  • labmanager.com. "Managing Hazardous Chemical Waste in the Lab.
  • nih.gov. "Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • cdc.gov. "A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads - CDC Stacks.
  • merckmillipore.com. "SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore.

Sources

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